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Cat. No.: B602214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,6-Dichlorocapronic acid xylidide, systematically named 2,6-Dichloro-N-(2,6-

dimethylphenyl)hexanamide, is a chemical entity primarily recognized as a reference standard

in the pharmaceutical industry, specifically as "Bupivacaine Impurity D." Its role in ensuring the

quality and safety of local anesthetic formulations like bupivacaine, levobupivacaine, and

ropivacaine is well-established. However, its structural similarity to these potent analgesics

suggests a potential for independent biological activity. This technical guide explores the

prospective research applications of 2,6-Dichlorocapronic acid xylidide beyond its current

use, delving into its synthesis, potential pharmacological activities, and the methodologies to

investigate them. While specific research on this compound is limited, this paper aims to

provide a foundational framework for its scientific exploration.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 2,6-Dichlorocapronic
acid xylidide is fundamental for any research application.
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Property Value Reference(s)

IUPAC Name
2,6-Dichloro-N-(2,6-

dimethylphenyl)hexanamide

Synonyms

2,6-Dichlorocapronic acid

xylidide, Bupivacaine Impurity

D

Molecular Formula C₁₄H₁₉Cl₂NO

Molecular Weight 288.21 g/mol

CAS Number 1037184-07-8

Appearance Off-White to Pale Beige Solid

Melting Point 81 - 83°C

Boiling Point (Predicted) 421.3 ± 45.0 °C

Density (Predicted) 1.180 ± 0.06 g/cm³

Solubility
Chloroform (Slightly), Methanol

(Slightly)

Potential Research Applications
Based on its structural analogy to amide-type local anesthetics, 2,6-Dichlorocapronic acid
xylidide presents several avenues for research.

Analgesic Activity
The core structure of 2,6-Dichlorocapronic acid xylidide, featuring a xylidide group linked to

an alkyl chain, is a hallmark of many local anesthetics that function by blocking voltage-gated

sodium channels in neuronal membranes. This suggests that the compound may possess

inherent analgesic properties. Research in this area could involve:

In vivo analgesic screening: To determine the compound's ability to alleviate pain in various

animal models.
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Mechanism of action studies: To investigate its interaction with sodium channels and other

potential pain-related targets.

Neurotoxicity Studies
A common concern with local anesthetics is their potential for neurotoxicity, especially at higher

concentrations. Given that bupivacaine itself exhibits dose-dependent neurotoxicity, it is

plausible that this chlorinated analog could have similar or even more pronounced effects.

Research applications include:

In vitro neurotoxicity assays: To assess the compound's effect on the viability and function of

neuronal cell cultures.

Comparative studies: To compare its neurotoxic profile with that of bupivacaine and other

related local anesthetics. This could provide valuable structure-activity relationship (SAR)

data for designing safer anesthetics.

As a Pharmacological Tool
The specific dichlorination at the 2 and 6 positions of the caproic acid chain may confer unique

properties regarding its interaction with biological targets. It could be explored as:

A molecular probe: To study the binding pockets of sodium channels or other relevant

receptors. The chlorine atoms could serve as useful handles for further chemical modification

or for biophysical studies.

A lead compound for drug discovery: The compound's unique substitution pattern could be a

starting point for the development of new analgesics with altered pharmacokinetic or

pharmacodynamic profiles.

Experimental Protocols
The following are detailed methodologies for key experiments to explore the potential research

applications of 2,6-Dichlorocapronic acid xylidide.

Proposed Synthesis of 2,6-Dichlorocapronic Acid
Xylidide
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While a specific, detailed protocol for the synthesis of this compound is not readily available in

the literature, a plausible two-step synthesis can be proposed based on general organic

chemistry principles for amide formation and halogenation.

Step 1: Synthesis of 2,6-Dichlorohexanoyl Chloride

Materials: Hexanoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic

amount).

Procedure:

1. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

hexanoic acid.

2. Slowly add thionyl chloride (2 equivalents) to the flask at room temperature. A catalytic

amount of DMF can be added to facilitate the reaction.

3. Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored

by the cessation of gas (HCl and SO₂) evolution.

4. After the reaction is complete, remove the excess thionyl chloride by distillation under

reduced pressure to obtain crude hexanoyl chloride.

Chlorination:

1. The crude hexanoyl chloride can then be subjected to free-radical chlorination. This is a

challenging step to control regioselectivity. A potential method involves photochemical

chlorination using a suitable chlorinating agent like N-chlorosuccinimide (NCS) with a

radical initiator (e.g., AIBN) in an inert solvent like carbon tetrachloride, though this would

likely yield a mixture of chlorinated products requiring purification. A more targeted

synthesis might be necessary for specific dichlorination.

Step 2: Amide Formation

Materials: 2,6-Dichlorohexanoyl chloride (from Step 1), 2,6-Dimethylaniline (2,6-xylidine),

Triethylamine (or another suitable base), Anhydrous dichloromethane (DCM).
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Procedure:

1. Dissolve 2,6-dimethylaniline and triethylamine (1.1 equivalents) in anhydrous DCM in a

round-bottom flask under an inert atmosphere (e.g., nitrogen).

2. Cool the solution to 0°C in an ice bath.

3. Slowly add a solution of 2,6-dichlorohexanoyl chloride (1 equivalent) in anhydrous DCM to

the flask.

4. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

5. Monitor the reaction progress by thin-layer chromatography (TLC).

6. Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium

bicarbonate solution, and brine.

7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

8. Purify the crude product by column chromatography on silica gel to obtain 2,6-
Dichlorocapronic acid xylidide.

Diagram: Proposed Synthesis Workflow
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Step 1: Preparation of 2,6-Dichlorohexanoyl Chloride

Step 2: Amide Formation

Hexanoic Acid

Hexanoyl Chloride

 SOCl2, DMF (cat.)

2,6-Dichlorohexanoyl Chloride

 Chlorination

Amidation Reaction

Purification

 Work-up

2,6-Dimethylaniline

2,6-Dichlorocapronic acid xylidide

 Chromatography

Click to download full resolution via product page

A proposed two-step synthesis of 2,6-Dichlorocapronic acid xylidide.

In Vivo Analgesic Activity Screening (Tail-Flick Test)
Animals: Male Swiss albino mice (20-25 g).
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Materials: 2,6-Dichlorocapronic acid xylidide, vehicle (e.g., 10% DMSO in saline),

morphine (positive control), tail-flick analgesiometer.

Procedure:

1. Acclimatize the mice to the experimental setup for at least 30 minutes before the test.

2. Measure the basal reaction time (tail-flick latency) for each mouse by focusing a beam of

radiant heat on the distal part of the tail. A cut-off time of 10-12 seconds is set to prevent

tissue damage.

3. Administer the test compound (at various doses), vehicle, or morphine intraperitoneally.

4. Measure the tail-flick latency at different time points (e.g., 15, 30, 60, 90, and 120 minutes)

after drug administration.

5. Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE =

[(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Diagram: Analgesic Screening Workflow

Animal Acclimatization Basal Latency Measurement Drug Administration

 Test Compound
Vehicle

Positive Control Post-Drug Latency Measurement Time Points Data Analysis Calculate %MPE

Click to download full resolution via product page

Workflow for the tail-flick test to assess analgesic activity.

In Vitro Neurotoxicity Assay (MTT Assay)
Cell Line: SH-SY5Y human neuroblastoma cell line.

Materials: 2,6-Dichlorocapronic acid xylidide, bupivacaine (for comparison), cell culture

medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
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Procedure:

1. Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24

hours.

2. Treat the cells with various concentrations of the test compound and bupivacaine for 24

hours. Include a vehicle-treated control group.

3. After the treatment period, add MTT solution to each well and incubate for 4 hours at

37°C.

4. Remove the MTT solution and add DMSO to dissolve the formazan crystals.

5. Measure the absorbance at 570 nm using a microplate reader.

6. Calculate the percentage of cell viability relative to the control group.

Potential Signaling Pathways and Mechanisms of
Action
The primary mechanism of action for amide-type local anesthetics is the blockade of voltage-

gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the intracellular

side of the channel, they prevent the influx of sodium ions, which is necessary for the

depolarization and propagation of action potentials. It is highly probable that 2,6-
Dichlorocapronic acid xylidide shares this mechanism.

Furthermore, some local anesthetics have been shown to interact with other channels and

receptors, such as potassium and calcium channels, which could contribute to both their

analgesic and toxic effects. The dichlorination in the alkyl chain might influence the compound's

lipophilicity and its affinity for the sodium channel or other off-target sites.

Diagram: Postulated Mechanism of Action

Postulated mechanism of action via sodium channel blockade.

Conclusion and Future Directions
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2,6-Dichlorocapronic acid xylidide, while currently utilized as a pharmaceutical impurity

standard, holds untapped potential as a subject for pharmacological research. Its structural

resemblance to potent local anesthetics provides a strong rationale for investigating its

analgesic and neurotoxic properties. The experimental protocols outlined in this guide offer a

starting point for such investigations. Future research should focus on a robust synthesis and

purification of the compound to enable detailed biological characterization. Elucidating its

precise mechanism of action and its effects on various neuronal ion channels could not only

reveal novel therapeutic possibilities but also contribute to a deeper understanding of the

structure-activity relationships of local anesthetics, potentially leading to the design of safer and

more effective pain management agents.

To cite this document: BenchChem. [Potential Research Applications of 2,6-Dichlorocapronic
Acid Xylidide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602214#2-6-dichlorocapronic-acid-xylidide-potential-
research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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